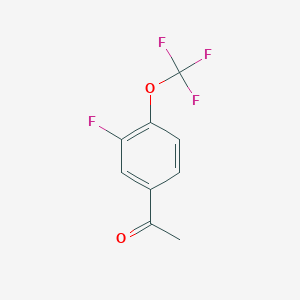

![molecular formula C16H21N7O2S2 B2750284 3-ethyl-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058457-44-5](/img/structure/B2750284.png)

3-ethyl-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-ethyl-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C16H21N7O2S2 and its molecular weight is 407.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Drug Discovery

The 1,2,3-triazole scaffold, present in our compound, has become a privileged structure in drug discovery. Its high chemical stability, aromatic character, and hydrogen bonding ability make it an attractive building block for designing novel drugs. Researchers have explored derivatives of this compound for various therapeutic targets, including anticonvulsants, antibiotics, and anticancer agents .

Organic Synthesis

1,2,3-Triazoles serve as versatile intermediates in organic synthesis. They participate in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition and strain-promoted azide-alkyne cycloaddition. These synthetic methodologies allow efficient construction of complex molecules, making the 1,2,3-triazole motif valuable in the creation of diverse chemical libraries .

Supramolecular Chemistry

Supramolecular chemistry explores non-covalent interactions between molecules. The 1,2,3-triazole core has been utilized in designing host-guest systems, molecular recognition, and self-assembled structures. Its ability to form stable complexes with other molecules contributes to its relevance in this field .

Chemical Biology

Researchers have harnessed 1,2,3-triazoles for bioconjugation and labeling studies. By attaching specific functional groups to the triazole ring, scientists can label biomolecules (such as proteins or nucleic acids) for imaging, tracking, or targeted drug delivery. This application bridges chemistry and biology, enabling precise investigations at the molecular level .

Fluorescent Imaging

Fluorescent probes based on 1,2,3-triazoles have been developed for cellular imaging. These probes exhibit excellent photostability and low cytotoxicity, making them valuable tools for visualizing biological processes within living cells. Researchers continue to explore their potential in diagnostics and drug development .

Materials Science

The 1,2,3-triazole motif finds applications in materials science, particularly in designing functional materials. Researchers have incorporated triazole-containing units into polymers, nanoparticles, and coatings. These materials exhibit unique properties, such as enhanced mechanical strength, thermal stability, and conductivity, making them suitable for diverse applications .

Mecanismo De Acción

Target of Action

The primary target of this compound is Ubiquitin specific peptidase 28 (USP28) . USP28 is a deubiquitinating enzyme that is closely associated with the occurrence and development of various malignancies, making it a promising therapeutic target for cancer therapy .

Mode of Action

The compound interacts with USP28 by binding to it . It has been found to reversibly bind to USP28 and directly affect its protein levels . This interaction results in the inhibition of USP28’s activity, which can lead to changes in the cellular processes that USP28 is involved in .

Biochemical Pathways

The inhibition of USP28 by the compound affects the ubiquitin-proteasome system, a crucial pathway in cells that is responsible for protein degradation . By inhibiting USP28, the compound can disrupt the normal functioning of this pathway, leading to changes in the levels of various proteins within the cell .

Result of Action

The result of the compound’s action is the inhibition of the proliferation of cancer cells . Specifically, it has been found to inhibit the cell cycle at the S phase and the epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines . This can lead to the death of cancer cells and the reduction of tumor growth .

Propiedades

IUPAC Name |

3-ethyl-7-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N7O2S2/c1-3-12-5-6-13(26-12)27(24,25)22-9-7-21(8-10-22)15-14-16(18-11-17-15)23(4-2)20-19-14/h5-6,11H,3-4,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLAADMBLJZBCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N7O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

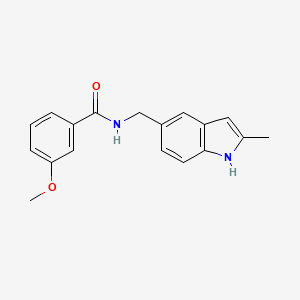

![N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2750201.png)

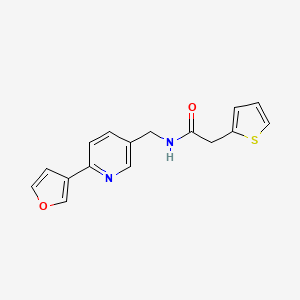

![Ethyl 4-[(chloroacetyl)amino]piperidine-1-carboxylate](/img/structure/B2750205.png)

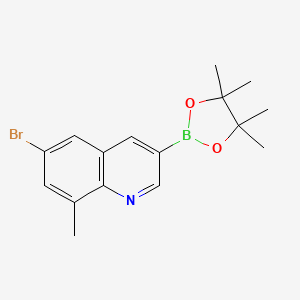

![1-[2-(4-Methoxyphenyl)azepan-1-yl]-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2750213.png)

![3-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2750214.png)

![(E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile](/img/structure/B2750217.png)

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2750218.png)

![2-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2750221.png)